molecular formula C17H11ClF3N3O2 B2912290 N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899744-85-5

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2912290
CAS No.: 899744-85-5
M. Wt: 381.74
InChI Key: IMHFCHTVNJJBNS-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a methyl group at position 1, a keto group at position 2, and a carboxamide-linked 2-chloro-5-(trifluoromethyl)phenyl moiety at position 2. The 1,8-naphthyridine scaffold is known for its bioisosteric properties with quinoline and is often explored in medicinal and agrochemical research due to its ability to modulate biological targets .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O2/c1-24-14-9(3-2-6-22-14)7-11(16(24)26)15(25)23-13-8-10(17(19,20)21)4-5-12(13)18/h2-8H,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHFCHTVNJJBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s interaction with Thymidylate synthase affects the thymidine synthesis pathway . This pathway is critical for DNA replication and repair. By inhibiting Thymidylate synthase, the compound may disrupt DNA synthesis, leading to cell cycle arrest and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of Thymidylate synthase. This inhibition can disrupt DNA synthesis, leading to cell cycle arrest and apoptosis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target. .

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (commonly referred to as the target compound) is a synthetic organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C17H14ClF3N2O3C_{17}H_{14}ClF_3N_2O_3

It has a molecular weight of approximately 418.82 g/mol. The structural features include a naphthyridine core substituted with a chloro-trifluoromethyl phenyl group and a carboxamide functional group, which are critical for its biological activity.

Research indicates that compounds similar to the target molecule often act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs). Specifically, they can enhance the effects of acetylcholine or other agonists at these receptors, which are implicated in various neurological functions and disorders. The modulation of nAChRs may contribute to therapeutic effects in conditions such as Alzheimer's disease and schizophrenia.

In Vitro Studies

In vitro studies have demonstrated varying degrees of activity against human α7 nAChRs. For example, related compounds exhibit EC50 values ranging from 0.14 µM to 4.9 µM in enhancing receptor activity when co-administered with agonists like nicotine . These findings suggest that the target compound may similarly enhance nAChR activity.

Table 1: Comparative Activity of Related Compounds

CompoundEC50 (µM)Max. Modulation (%)
Compound A0.14600
Compound B0.381200
Target CompoundTBDTBD

Note: TBD = To Be Determined through experimental assays.

Study on Neuroprotective Effects

A study focused on a series of naphthyridine derivatives, including the target compound, evaluated their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that certain derivatives could significantly improve cell viability under stress conditions, suggesting potential applications in neurodegenerative diseases .

Antimicrobial Activity

Another research effort assessed the antimicrobial properties of various naphthyridine derivatives. The target compound exhibited moderate inhibitory effects against specific bacterial strains, highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues in Agrochemical Research

PP199 (N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,4-dinitro-6-(trifluoromethyl)benzenamine)

  • Structure : Contains a benzene ring substituted with nitro and trifluoromethyl groups, linked to a 2-chloro-5-(trifluoromethyl)phenyl group via an amine bridge.
  • Application : Used as a 22% colloidal suspension (flowable) for controlling citrus rust mites (Phyllocoptruta oleivora) .
  • Key Difference : Unlike the target compound, PP199 lacks the 1,8-naphthyridine core and instead utilizes a nitrobenzene scaffold, which may enhance its photostability and lipophilicity.

ZR 856 (Hexadecyl cyclopropanecarboxylate)

  • Structure : A fatty acid ester with a cyclopropane ring, lacking aromatic or heterocyclic components.
  • Application : Formulated as a 40% wettable powder for broad-spectrum pest control .
  • Contrast : The absence of a chloro-trifluoromethylphenyl group or naphthyridine system highlights the structural diversity in agrochemical design, with ZR 856 relying on lipid-modifying mechanisms.

Heterocyclic Derivatives with Naphthyridine Cores

3-Chloro-N-phenyl-phthalimide

  • Structure : Features a phthalimide ring substituted with chlorine and phenyl groups (Fig. 1, ).
  • Synthetic Utility: Acts as a monomer for polyimide synthesis, emphasizing its role in materials science rather than bioactivity .

N,N-Dialkyl-5-oxobenzo[b][1,8]naphthyridine-10(5H)-carbothioamides

  • Structure : Shares the 1,8-naphthyridine scaffold but incorporates a carbothioamide group and benzo-fused ring.
  • Synthesis : Derived from thiourea intermediates treated with sodium hydride, a method distinct from the target compound’s synthesis (exact route unspecified in evidence) .
  • Functional Divergence : The thioamide group in these derivatives may confer different electronic properties compared to the carboxamide group in the target compound.

Pyrazole and Sulfonamide Derivatives

3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2w)

  • Structure: A pyrazole-carboxamide with sulfonamide and dimethylaminonaphthalene substituents ().

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Scaffold Key Substituents Primary Application Source
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 1,8-Naphthyridine Chloro-trifluoromethylphenyl, methyl, keto Undefined (potentially agrochemical)
PP199 Nitrobenzene Dinitro, trifluoromethyl, chloro-phenyl Citrus rust mite control
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl Polyimide synthesis
N,N-Dialkyl-5-oxobenzo[b][1,8]naphthyridine-10(5H)-carbothioamides Benzo[b][1,8]naphthyridine Carbothioamide, alkyl Undefined (synthetic focus)

Research Findings and Gaps

  • Structural Insights : The chloro-trifluoromethylphenyl group is a recurring motif in agrochemicals (e.g., PP199), suggesting its role in enhancing bioavailability or target affinity .
  • Synthetic Challenges : 1,8-Naphthyridine derivatives often require precise control over regiochemistry, as seen in carbothioamide syntheses .
  • Data Limitations : Direct biological or physicochemical data for the target compound are absent in the provided evidence, necessitating further experimental validation.

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